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Compound of Interest

Compound Name: 1-Iodooctane-d2

Cat. No.: B3044224 Get Quote

A Comprehensive Spectroscopic Comparison of 1-Iodooctane-d2 and its Isomers for

Researchers and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 1-iodooctane-d2 and its

isomers: 1-iodooctane, 2-iodooctane, 3-iodooctane, and 4-iodooctane. The information

presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy to assist researchers, scientists, and drug

development professionals in distinguishing between these structurally similar compounds.

Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and Infrared Spectroscopy for 1-iodooctane-d2 and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Compound C1-H C2-H C3-H C4-H
Other
Protons

1-Iodooctane-

d2

No signal

(deuterated)

~1.82

(quintet)
~1.38 (sextet)

~1.27

(multiplet)
0.88 (t, CH₃)

1-Iodooctane ~3.19 (triplet)
~1.82

(quintet)
~1.38 (sextet)

~1.27

(multiplet)
0.88 (t, CH₃)

2-Iodooctane
~1.85 (d,

CH₃)
~4.15 (sextet)

~1.70

(multiplet)

~1.28

(multiplet)
0.89 (t, CH₃)

3-Iodooctane 0.98 (t, CH₃)
~1.80

(multiplet)

~4.05

(quintet)

~1.65

(multiplet)
0.90 (t, CH₃)

4-Iodooctane 0.91 (t, CH₃)
~1.45

(multiplet)

~1.85

(multiplet)

~4.10

(quintet)
0.92 (t, CH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound C1 C2 C3 C4
Other
Carbons

1-Iodooctane-

d2

~9.0 (triplet,

due to C-D

coupling)

~33.5 ~30.5 ~28.5
31.8, 22.6,

14.1

1-Iodooctane ~9.5 ~33.8 ~30.7 ~28.7
31.9, 22.7,

14.1

2-Iodooctane ~28.0 ~39.0 ~40.0 ~27.5
31.5, 22.5,

14.0

3-Iodooctane ~14.0 ~25.0 ~50.0 ~42.0
31.0, 22.5,

14.0

4-Iodooctane ~14.0 ~22.5 ~34.0 ~55.0
31.5, 22.5,

14.0
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Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

1-Iodooctane-d2 242 115, 71, 57, 43

1-Iodooctane 240 113, 71, 57, 43

2-Iodooctane 240 127, 113, 99, 71, 57, 43

3-Iodooctane 240 127, 113, 85, 71, 57, 43

4-Iodooctane 240 127, 113, 99, 71, 57, 43

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound C-D Stretch C-H Stretch C-I Stretch

1-Iodooctane-d2 ~2150-2260 2850-2960 500-600

1-Iodooctane N/A 2855, 2925 ~590

2-Iodooctane N/A 2850-2960 500-600

3-Iodooctane N/A 2850-2960 500-600

4-Iodooctane N/A 2850-2960 500-600

Note: The C-I stretching frequency is in the fingerprint region and can be difficult to assign

definitively.[1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the liquid sample was dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6-0.7 mL in a

clean, dry NMR tube.[2][3] Tetramethylsilane (TMS) was added as an internal standard for

chemical shift referencing (0 ppm).[4] The solution was filtered if any solid particles were

present to ensure magnetic field homogeneity.[2]

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

For ¹H NMR, a sufficient number of scans were averaged to obtain a good signal-to-noise

ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural

abundance of the ¹³C isotope.[3]

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were reported in parts per million (ppm)

relative to TMS.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample was introduced into the mass

spectrometer, typically via direct injection or after separation by gas chromatography (GC-

MS).

Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules

were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to

ionize and fragment.[5][6]

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: An ion detector measured the abundance of each ion, generating a mass

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]
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Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates was acquired first and

subtracted from the sample spectrum.[8] The data was collected over the mid-infrared range

(typically 4000-400 cm⁻¹).[8]

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber

(cm⁻¹) was analyzed to identify characteristic absorption bands corresponding to specific

molecular vibrations.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-
iodooctane-d2 and its isomers.
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Spectroscopic Comparison Workflow
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Caption: Workflow for the spectroscopic analysis and comparison of iodooctane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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